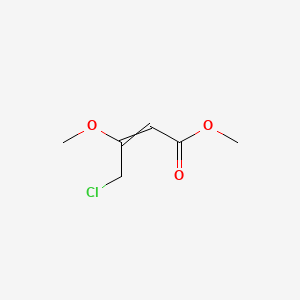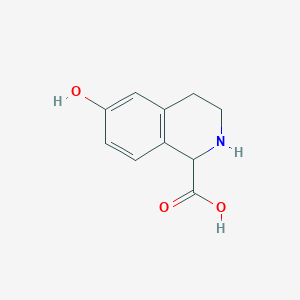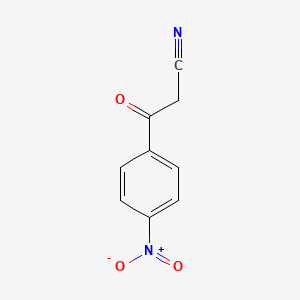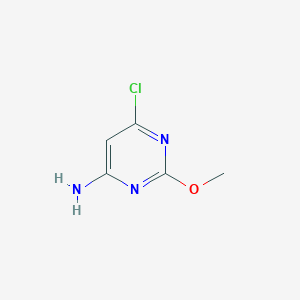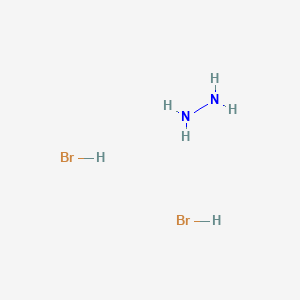
Hydrazine Dihydrobromide
Overview
Description
Hydrazine Dihydrobromide is a chemical compound with the formula N₂H₄·2HBr. It is a derivative of hydrazine, a colorless, flammable liquid with a pungent odor. This compound is primarily used in various chemical reactions and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Hydrazine Dihydrobromide, like other hydrazine derivatives, has been found to have a unique biological action and excellent coordination ability . They are known to target cell death pathways like apoptosis, necrosis, and autophagy . These pathways are crucial in the regulation of cell growth and death, and their disruption can lead to diseases such as cancer .
Mode of Action
The mode of action of this compound involves the formation of nitrogen-nitrogen (N-N) bonds between Nw-hydroxylamines and amino acids to generate hydrazines . This process is catalyzed by two enzymes: flavin-dependent Nw-hydroxylating monooxygenases (NMOs) that produce Nw-hydroxylamine precursors and cupin/MetRS-like enzymes that couple the Nw-hydroxylamines with amino acids via N-N bonds .
Biochemical Pathways
The biochemical pathways affected by this compound involve the enzymatic activation of hydrazine derivatives. The oxidation of these hydrazine derivatives, catalyzed by horseradish peroxidase and prostaglandin synthetase, produces reactive free radical intermediates . These intermediates play a crucial role in various biochemical reactions and can influence the function and survival of cells.
Pharmacokinetics
This compound, like other hydrazine derivatives, is absorbed well from the gastrointestinal tract . It undergoes extensive and complex metabolism depending on acetylator status: slow acetylators undergo primary oxidative metabolism, while rapid acetylators are acetylated . This indicates that a large fraction of systemic clearance is via metabolic pathways independent of acetylator phenotype .
Result of Action
The result of the action of this compound is primarily observed at the cellular level. It has been found that hydrazone chemicals, including this compound, have a unique biological action that makes them hot topics in pharmaceutical research . They have been found to have potential antimicrobial activity and have been widely applied for cancer treatments .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the formation of free radicals during metabolism may contribute to the toxicity of the chemical . In some humans with acetylase enzyme deficiency, hydrazine metabolism (acetylation) is extremely slow and any absorbed chemical could accumulate in the blood plasma .
Biochemical Analysis
Biochemical Properties
Hydrazine Dihydrobromide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with catalase, an enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen. This compound can inhibit catalase activity, leading to the accumulation of hydrogen peroxide, which can cause oxidative stress in cells . Additionally, this compound interacts with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The interaction with these enzymes can lead to the formation of reactive intermediates that can bind to cellular macromolecules, causing cellular dysfunction .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can induce oxidative stress by inhibiting catalase activity, leading to the accumulation of hydrogen peroxide . This oxidative stress can result in DNA damage, lipid peroxidation, and protein oxidation, ultimately affecting cell function . This compound can also influence cell signaling pathways, such as the activation of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter gene expression by inducing the expression of genes involved in oxidative stress response and DNA repair . It can also affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. At the molecular level, this compound can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and DNA . This binding can lead to enzyme inhibition or activation, depending on the specific target . For example, this compound can inhibit catalase by binding to its active site, preventing the decomposition of hydrogen peroxide . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to the activation of stress response pathways and the upregulation of genes involved in DNA repair and antioxidant defense .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature but can degrade when exposed to heat or moisture . Over time, the degradation products of this compound can accumulate, potentially altering its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent oxidative stress and DNA damage, leading to chronic cellular dysfunction . These long-term effects highlight the importance of considering the stability and degradation of this compound in experimental designs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and transient changes in gene expression . At higher doses, the compound can cause significant toxicity, including severe oxidative stress, DNA damage, and cell death . In animal models, high doses of this compound have been associated with adverse effects such as hepatotoxicity, neurotoxicity, and carcinogenicity . These findings underscore the importance of carefully determining the appropriate dosage when using this compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can undergo enzymatic and non-enzymatic biotransformation to form reactive intermediates that can bind to cellular macromolecules . One of the primary metabolic pathways involves the oxidation of this compound by cytochrome P450 enzymes, leading to the formation of reactive nitrogen species . These reactive intermediates can cause cellular damage by binding to proteins, DNA, and lipids . Additionally, this compound can be metabolized by other enzymes, such as monoamine oxidase, which can further contribute to its toxic effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its small size and solubility in water and polar organic solvents . Once inside the cell, this compound can interact with transporters and binding proteins that facilitate its distribution to different cellular compartments . The compound can accumulate in specific tissues, such as the liver and kidneys, where it can exert its toxic effects . The distribution of this compound within the body is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . In the cytoplasm, this compound can interact with metabolic enzymes and signaling proteins, influencing cellular metabolism and signaling pathways . In the mitochondria, the compound can induce oxidative stress by inhibiting mitochondrial enzymes and disrupting the electron transport chain . In the nucleus, this compound can bind to DNA and transcription factors, affecting gene expression and DNA repair processes . The subcellular localization of this compound is influenced by factors such as targeting signals, post-translational modifications, and interactions with specific binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrazine Dihydrobromide can be synthesized through the reaction of hydrazine hydrate with hydrobromic acid. The reaction typically occurs in an aqueous solution, where hydrazine hydrate (N₂H₄·H₂O) reacts with hydrobromic acid (HBr) to form this compound and water:
N2H4⋅H2O+2HBr→N2H4⋅2HBr+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled addition of hydrobromic acid to a hydrazine hydrate solution. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the complete conversion of reactants to the desired product.
Chemical Reactions Analysis
Types of Reactions: Hydrazine Dihydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrogen gas and water.
Reduction: It can act as a reducing agent in various chemical reactions.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: It can reduce metal ions in solution, such as copper(II) ions to copper(I) ions.
Substitution: It can react with alkyl halides to form substituted hydrazine derivatives.
Major Products Formed:
Oxidation: Nitrogen gas (N₂) and water (H₂O).
Reduction: Reduced metal species and hydrazine derivatives.
Substitution: Substituted hydrazine compounds.
Scientific Research Applications
Hydrazine Dihydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various hydrazine derivatives.
Biology: It is used in biochemical studies to investigate enzyme mechanisms and as a reducing agent in various biological assays.
Medicine: It has been explored for its potential use in cancer treatment and as an antiviral agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and as a blowing agent in the polymer industry
Comparison with Similar Compounds
- Hydrazine Dihydrochloride (N₂H₄·2HCl)
- Hydrazine Sulfate (N₂H₄·H₂SO₄)
- Hydrazine Monohydrobromide (N₂H₄·HBr)
Comparison: Hydrazine Dihydrobromide is unique due to its specific reactivity and solubility properties compared to other hydrazine salts. For instance, Hydrazine Dihydrochloride and Hydrazine Sulfate have different solubility profiles and reactivity patterns, making this compound more suitable for certain applications .
Properties
IUPAC Name |
hydrazine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.H4N2/c;;1-2/h2*1H;1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBDASBFCISMGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NN.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066867 | |
| Record name | Hydrazine, dihydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23268-00-0 | |
| Record name | Hydrazine, hydrobromide (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023268000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine, hydrobromide (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrazine, dihydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrazine dihydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.388 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



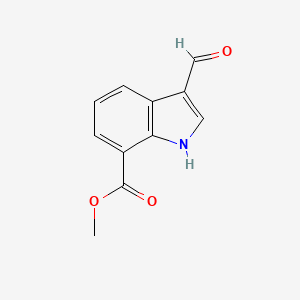
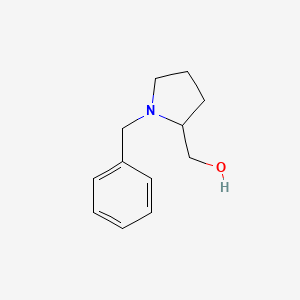

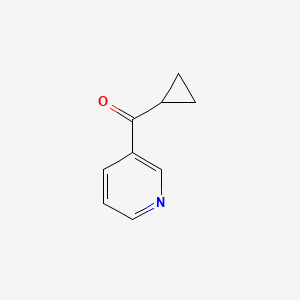
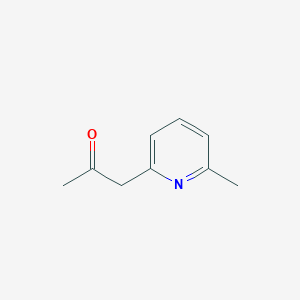
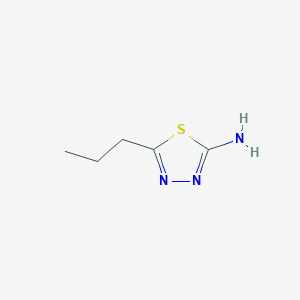
![4-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1580422.png)
